molecular formula C17H17N5 B11055960 (3-Amino-8-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)propanedinitrile

(3-Amino-8-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)propanedinitrile

Cat. No.: B11055960
M. Wt: 291.35 g/mol
InChI Key: ZLCVRSKJAJOVQZ-UHFFFAOYSA-N
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Description

(3-Amino-8-phenyl-1,4-diazaspiro[45]dec-3-en-2-ylidene)propanedinitrile is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of nitrogen atoms within the spiro ring system, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-8-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)propanedinitrile typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic core, followed by functionalization to introduce the amino and nitrile groups. Key steps include:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diazoketone or a diazo compound, under acidic or basic conditions.

    Introduction of the Amino Group: Amination reactions, such as reductive amination or nucleophilic substitution, are employed to introduce the amino group at the desired position.

    Addition of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source, such as cyanogen bromide or sodium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-8-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert nitrile groups to amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the spirocyclic core, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines

Scientific Research Applications

Chemistry

In chemistry, (3-Amino-8-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)propanedinitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its spirocyclic structure is often associated with biological activity, making it a candidate for drug discovery and development. Research has focused on its potential as an anticonvulsant, anticancer, and antimicrobial agent.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and resins. Its unique chemical properties make it suitable for creating materials with specific mechanical and thermal characteristics.

Mechanism of Action

The mechanism by which (3-Amino-8-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)propanedinitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, leading to potent biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Amino-8-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)propanedinitrile is unique due to its specific arrangement of amino and nitrile groups on the spirocyclic core. This configuration imparts distinct reactivity and potential for diverse applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H17N5

Molecular Weight

291.35 g/mol

IUPAC Name

2-(3-amino-8-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)propanedinitrile

InChI

InChI=1S/C17H17N5/c18-10-14(11-19)15-16(20)22-17(21-15)8-6-13(7-9-17)12-4-2-1-3-5-12/h1-5,13,21H,6-9H2,(H2,20,22)

InChI Key

ZLCVRSKJAJOVQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C3=CC=CC=C3)NC(=C(C#N)C#N)C(=N2)N

Origin of Product

United States

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